Cas no 898757-57-8 (Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate)

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is a synthetic ester compound featuring a ketone-functionalized aromatic moiety and an aliphatic ester chain. Its structure combines a 4-ethoxyphenyl group with an eight-carbon oxo-ester backbone, offering versatility in organic synthesis and pharmaceutical applications. The ethoxy group enhances solubility in organic solvents, while the keto and ester functionalities provide reactive sites for further derivatization. This compound is particularly useful as an intermediate in the synthesis of fine chemicals, fragrances, or bioactive molecules, where controlled reactivity and structural specificity are required. Its balanced lipophilicity and functional group compatibility make it a practical choice for research and industrial applications.
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate structure
898757-57-8 structure
Product name:Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
CAS No:898757-57-8
MF:C18H26O4
Molecular Weight:306.39664
MDL:MFCD02261421
CID:1946071
PubChem ID:24727565

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
    • CTK5G4137
    • AKOS016022939
    • AG-H-63999
    • MS-21391
    • DTXSID50645783
    • MFCD02261421
    • ETHYL8-(4-ETHOXYPHENYL)-8-OXOOCTANOATE
    • 898757-57-8
    • MDL: MFCD02261421
    • インチ: InChI=1S/C18H26O4/c1-3-21-16-13-11-15(12-14-16)17(19)9-7-5-6-8-10-18(20)22-4-2/h11-14H,3-10H2,1-2H3
    • InChIKey: OXYMWRDETLOQGI-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC

計算された属性

  • 精确分子量: 306.18300
  • 同位素质量: 306.18310931Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 12
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • XLogP3: 3.9

じっけんとくせい

  • 密度みつど: 1.031
  • Boiling Point: 424.9°C at 760 mmHg
  • フラッシュポイント: 184.4°C
  • Refractive Index: 1.493
  • PSA: 52.60000
  • LogP: 4.17170

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Security Information

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AH92209-1g
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 97%
1g
$516.00 2024-04-19
abcr
AB367998-1 g
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate; 97%
898757-57-8
1g
€675.10 2022-06-02
Key Organics Ltd
MS-21391-5G
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 >95%
5g
£1715.00 2025-02-09
Fluorochem
208010-2g
ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 97%
2g
£716.00 2022-03-01
Fluorochem
208010-5g
ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 97%
5g
£1753.00 2022-03-01
A2B Chem LLC
AH92209-5g
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 97%
5g
$1989.00 2024-04-19
A2B Chem LLC
AH92209-2g
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 97%
2g
$839.00 2024-04-19
TRC
E102655-250mg
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8
250mg
$ 440.00 2022-06-05
TRC
E102655-500mg
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8
500mg
$ 735.00 2022-06-05
Key Organics Ltd
MS-21391-1G
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
898757-57-8 >95%
1g
£468.00 2025-02-09

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 関連文献

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoateに関する追加情報

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS No. 898757-57-8): A Comprehensive Overview

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, identified by its unique Chemical Abstracts Service number CAS No. 898757-57-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a complex molecular structure that has garnered attention for its potential applications in various chemical and biological processes. The compound's synthesis, chemical properties, and emerging applications will be discussed in detail, providing insights into its relevance in contemporary scientific studies.

The molecular structure of Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate consists of an octanoate backbone modified with an ethoxy group at the fourth carbon position and a carbonyl group at the eighth carbon. This configuration imparts unique reactivity and functionality to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the 4-ethoxyphenyl moiety introduces aromaticity and potential interactions with biological targets, which has sparked interest in its pharmacological properties.

In recent years, there has been a growing focus on developing novel compounds with therapeutic potential. Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate has been explored as a precursor in the synthesis of more complex molecules, particularly in the development of bioactive compounds. Its role as an intermediate in the production of pharmacologically relevant derivatives has been highlighted in several studies, underscoring its importance in medicinal chemistry.

One of the most intriguing aspects of Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is its potential application in drug discovery. The compound's ability to interact with biological systems suggests that it could be modified to target specific receptors or enzymes involved in disease pathways. Researchers have been particularly interested in its derivatives as candidates for anti-inflammatory and anti-cancer therapies. The< strong>Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate core structure provides a scaffold for further functionalization, enabling the design of molecules with tailored biological activities.

The synthesis of Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the octanoic acid derivative, followed by esterification with ethanol under acidic conditions. Subsequent functional group transformations introduce the< strong>4-ethoxyphenyl group and the carbonyl functionality at the eighth carbon. These synthetic pathways have been optimized to ensure high yields and purity, making the compound accessible for further research.

From a chemical perspective, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate exhibits interesting physicochemical properties due to its hybrid structure. The combination of an aliphatic chain with aromatic and oxygen-containing functional groups results in a molecule with moderate solubility in both polar and non-polar solvents. This characteristic is advantageous for formulating the compound into various solutions for experimental use, including in vitro assays and cell culture applications.

The compound's stability under different conditions has also been studied extensively. Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate demonstrates good stability at room temperature but may degrade under extreme pH conditions or prolonged exposure to light. These stability profiles are crucial for determining optimal storage conditions and handling protocols, ensuring that the compound retains its integrity during experimental procedures.

In conclusion, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS No. 898757-57-8) is a versatile compound with significant potential in pharmaceutical research and organic synthesis. Its unique molecular structure and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical and biomedical sciences is likely to grow further.

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Amadis Chemical Company Limited
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